5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran
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Overview
Description
Obtusafuran methyl ether is a chemical compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol . It is a member of the lignan family and is known for its various applications in scientific research and industry . The compound is characterized by its benzofuran structure, which includes a dihydrobenzofuran core substituted with methoxy and phenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Obtusafuran methyl ether can be synthesized through several methods. One common approach involves the enantioselective hydrogenation of prochiral ketones via dynamic kinetic resolution to afford chiral alcohols . This is followed by intramolecular ring closure via either nucleophilic aromatic substitution (S_NAr) reaction or metal-catalyzed carbon-oxygen bond formation to construct the trans-dihydrobenzofuran core .
Another method involves the desilylation of obtusafuran OTIP ether using tetrabutylammonium fluoride trihydrate in tetrahydrofuran at ambient temperature for 12 hours .
Industrial Production Methods
Industrial production methods for obtusafuran methyl ether are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Obtusafuran methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohols, and substituted benzofurans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Obtusafuran methyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of obtusafuran methyl ether involves its interaction with various molecular targets and pathways. For instance, it acts as a quinone reductase, which plays a role in the reduction of quinones to hydroquinones . This activity is significant in the context of its potential therapeutic applications, as quinone reductases are involved in detoxification processes and protection against oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Obtusafuran: A closely related compound with similar structural features and biological activities.
Conocarpan: Another lignan with a similar benzofuran core, known for its insecticidal and antifungal properties.
Dihydrobenzofurans: A class of compounds with a similar core structure, used in various biological and medicinal applications.
Uniqueness
Obtusafuran methyl ether is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C17H18O3/c1-11-13-9-15(18-2)16(19-3)10-14(13)20-17(11)12-7-5-4-6-8-12/h4-11,17H,1-3H3 |
InChI Key |
ZTTLMJPWCZHBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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